REACTION_SMILES
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[CH3:10][CH:11]1[NH:12][CH2:13][CH:14]([CH3:17])[NH:15][CH2:16]1.[CH3:18][CH2:19][OH:20].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][Cl:7])[cH:8][cH:9]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][N:12]2[CH:11]([CH3:10])[CH2:16][NH:15][CH:14]([CH3:17])[CH2:13]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNC(C)CN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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CC1CN(Cc2ccc(Cl)cc2)C(C)CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |